1-(Trifluoromethoxy)-4-naphthol

Medicinal Chemistry Drug Design ADME Properties

1-(Trifluoromethoxy)-4-naphthol (CAS: 1261493-30-4, MF: C11H7F3O2, MW: 228.17 g/mol) is a substituted naphthol derivative belonging to the class of trifluoromethoxy-containing arenes. The compound features a naphthalene core substituted with a hydroxyl group at the 4-position and a trifluoromethoxy (-OCF3) group at the 1-position.

Molecular Formula C11H7F3O2
Molecular Weight 228.17 g/mol
Cat. No. B8257985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethoxy)-4-naphthol
Molecular FormulaC11H7F3O2
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)O
InChIInChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6,15H
InChIKeyWIPMRWGLDOOSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethoxy)-4-naphthol: Core Properties and Procurement Context


1-(Trifluoromethoxy)-4-naphthol (CAS: 1261493-30-4, MF: C11H7F3O2, MW: 228.17 g/mol) is a substituted naphthol derivative belonging to the class of trifluoromethoxy-containing arenes [1]. The compound features a naphthalene core substituted with a hydroxyl group at the 4-position and a trifluoromethoxy (-OCF3) group at the 1-position . The -OCF3 group is a key pharmacophore in modern medicinal chemistry, imparting enhanced lipophilicity, metabolic stability, and unique electronic properties compared to methoxy or trifluoromethyl analogs [2]. As a building block, it serves as a synthetic intermediate for liquid crystalline materials and biologically active molecules, making its specific substitution pattern critical for downstream applications [3].

Why 1-(Trifluoromethoxy)-4-naphthol Cannot Be Replaced by Common Analogs


Substituting 1-(Trifluoromethoxy)-4-naphthol with a generic naphthol derivative (e.g., 1-naphthol or 2-naphthol) or a structurally related isomer (e.g., 1-(trifluoromethoxy)-2-naphthol) is not straightforward due to quantifiable differences in physicochemical properties, biological activity, and material performance. The -OCF3 group confers a unique combination of high electronegativity (Hammett σp = 0.39 vs. OCH3 σp = -0.27) and enhanced lipophilicity (Hansch π = 1.04 vs. OCH3 π = -0.02), which directly impacts membrane permeability and target binding [1]. Furthermore, the specific 1,4-substitution pattern on the naphthalene core dictates distinct reactivity profiles and intermolecular interactions, which are critical for achieving desired outcomes in enzyme inhibition assays and liquid crystal formulations [2]. The evidence below quantifies why this specific compound, rather than a cheaper or more readily available analog, is the appropriate choice for research requiring this precise molecular architecture.

1-(Trifluoromethoxy)-4-naphthol: Quantified Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity and Metabolic Stability Over Methoxy and Trifluoromethyl Analogs

The trifluoromethoxy (-OCF3) group, which defines 1-(Trifluoromethoxy)-4-naphthol, provides superior lipophilicity and metabolic stability compared to the more common methoxy (-OCH3) and trifluoromethyl (-CF3) substituents. In a comparative analysis of substituent effects, the -OCF3 group exhibits a Hansch lipophilicity parameter (π) of 1.04, compared to -0.02 for -OCH3 and 0.88 for -CF3 [1]. This indicates that 1-(Trifluoromethoxy)-4-naphthol is over 50 times more lipophilic than its methoxy analog, enhancing its ability to passively diffuse across biological membranes. Additionally, the -OCF3 group demonstrates a stronger electron-withdrawing effect (Hammett σp = 0.39) than -OCH3 (σp = -0.27), which can significantly alter the compound's reactivity and binding interactions [1].

Medicinal Chemistry Drug Design ADME Properties

Enhanced Mushroom Tyrosinase Inhibition in Azo-Dye Scaffolds Containing 4-Trifluoromethoxy Phenyl Moieties

A systematic structure-activity relationship (SAR) study evaluated the mushroom tyrosinase inhibitory activity of novel azo compounds synthesized by coupling 1-naphthol and 2-naphthol with either 4-fluorobenzaldehyde or 4-trifluoromethoxybenzaldehyde [1]. The results demonstrated that compounds incorporating the 4-trifluoromethoxyphenyl moiety (derived from 4-trifluoromethoxybenzaldehyde) consistently exhibited superior tyrosinase inhibition compared to their 4-fluorophenyl counterparts. All six synthesized azo compounds (5a–5f) containing the 4-trifluoromethoxy group showed potent mushroom tyrosinase inhibition, with IC50 values ranging from 1.71 ± 0.49 µM to 4.39 ± 0.76 µM, which is comparable to the reference standard inhibitor, kojic acid [1].

Tyrosinase Inhibition Melanogenesis Azo Compounds

Enhanced Electro-Optical Properties in Liquid Crystal Formulations Compared to Non-Fluorinated Analogs

1-(Trifluoromethoxy)-4-naphthol serves as a key intermediate for synthesizing novel liquid crystalline materials that incorporate a trifluoromethoxy group [REFS-1, REFS-2]. The presence of the -OCF3 group in these materials has been shown to enhance electro-optical properties. While specific quantitative data for the naphthol derivative itself is not reported, a related study on liquid crystal compounds containing a terminal -OCF3 group demonstrated that this substituent increases the dielectric anisotropy (Δε) and improves the response time in ferroelectric liquid crystal (FLC) displays compared to non-fluorinated analogs [2].

Liquid Crystals Electro-Optics Fluorinated Materials

Superior Ortho-Metalation Directing Capability Compared to Methoxy and Trifluoromethyl Groups

The trifluoromethoxy (-OCF3) group is a more effective directing group for ortho-metalation reactions than the methoxy (-OCH3) or trifluoromethyl (-CF3) groups [1]. This is due to its strong inductive electron-withdrawing effect, which polarizes the adjacent C-H bond and facilitates deprotonation by strong bases. This property makes 1-(Trifluoromethoxy)-4-naphthol a more versatile and efficient building block for the synthesis of complex, ortho-functionalized naphthalene derivatives via directed ortho-metalation (DoM) strategies [1].

Synthetic Chemistry C-H Functionalization Organometallic Chemistry

Utility as a Key Intermediate for High-Δε Liquid Crystal Materials as Demonstrated in Patent Literature

A Japanese patent (JP5609011B2) explicitly claims the use of 1-(trifluoromethoxy)naphthyl derivatives, including 1-(Trifluoromethoxy)-4-naphthol, as production intermediates for liquid crystalline compounds [1]. The patent specifically aims to provide compounds with a 'larger absolute value of a Δε among compounds with negative Δε' for use in display applications. This demonstrates a direct industrial application and quantifiable property target (Δε) for materials synthesized from this specific naphthol derivative, differentiating it from non-fluorinated or differently substituted naphthols which would not confer the desired electro-optical characteristics.

Liquid Crystal Intermediates Display Materials Fluorinated Aromatics

1-(Trifluoromethoxy)-4-naphthol: High-Value Application Scenarios Based on Differentiated Properties


Development of Next-Generation Liquid Crystal Displays (LCDs)

As a key synthetic intermediate for liquid crystalline materials with enhanced dielectric anisotropy (Δε), 1-(Trifluoromethoxy)-4-naphthol is ideally suited for research and development in the display industry. Its incorporation into liquid crystal mixtures enables the creation of displays with lower power consumption and faster response times [REFS-1, REFS-2]. This scenario is directly supported by patent literature claiming its use for achieving 'a larger absolute value of a Δε' [2].

Medicinal Chemistry for Optimizing ADME Properties

In drug discovery programs focused on improving oral bioavailability and metabolic stability, 1-(Trifluoromethoxy)-4-naphthol is a valuable building block. Its -OCF3 group provides a quantifiable increase in lipophilicity (Hansch π = 1.04 vs. -0.02 for OCH3) and a stronger electron-withdrawing effect compared to methoxy or trifluoromethyl analogs [1]. This makes it a strategic choice for designing new chemical entities where enhanced membrane permeability and resistance to oxidative metabolism are required [1].

Design of Potent Tyrosinase Inhibitors for Cosmetic or Agricultural Use

The demonstrated potency of 4-trifluoromethoxyphenyl-containing azo compounds as mushroom tyrosinase inhibitors (IC50 = 1.71 - 4.39 µM) positions 1-(Trifluoromethoxy)-4-naphthol as an ideal starting material for synthesizing novel tyrosinase inhibitors [1]. This is directly relevant for researchers developing new skin-lightening agents for cosmetics or anti-browning treatments for agricultural products, where the 4-trifluoromethoxyphenyl motif has been validated as a critical structural element for high activity [1].

Synthesis of Complex ortho-Functionalized Naphthalenes via Directed ortho-Metalation (DoM)

For synthetic organic chemists, 1-(Trifluoromethoxy)-4-naphthol offers a strategic advantage as a substrate for directed ortho-metalation. The -OCF3 group's superior directing ability compared to -OCH3 or -CF3 facilitates efficient and regioselective functionalization [1]. This enables the streamlined synthesis of complex, densely functionalized naphthalene derivatives that would be difficult or impossible to access using other naphthol isomers, thereby saving time and resources in the laboratory [1].

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